
4-Heptyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptyl-1,3-dioxane is an organic compound with the molecular formula C₁₁H₂₂O₂. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 4-Heptyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl₄) and iodine have also been used under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: 4-Heptyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
科学的研究の応用
作用機序
The mechanism of action of 4-Heptyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it forms peroxides upon exposure to air, which can further decompose to yield various products . The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry .
類似化合物との比較
- 2-Nonyl acetate
- 2-Hexyltetrahydrofuran
- 3-Hexyl-4-hydroxytetrahydropyran
- Decane-1,3-diol
Comparison: 4-Heptyl-1,3-dioxane is unique due to its specific ring structure and the presence of a heptyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
特性
CAS番号 |
2244-84-0 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
4-heptyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-11-8-9-12-10-13-11/h11H,2-10H2,1H3 |
InChIキー |
QYZZNUVMZQGMHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCOCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


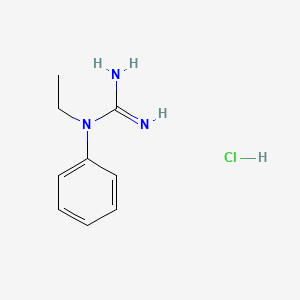
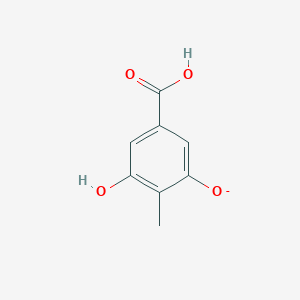

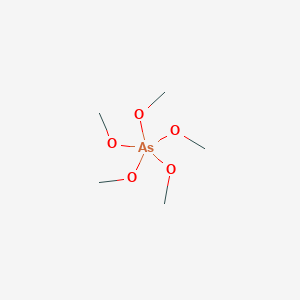
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
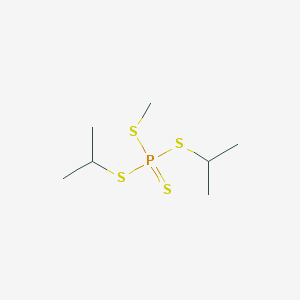
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
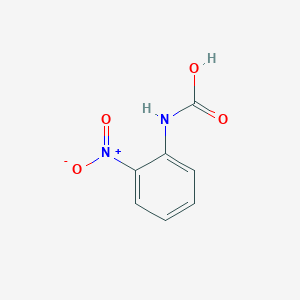
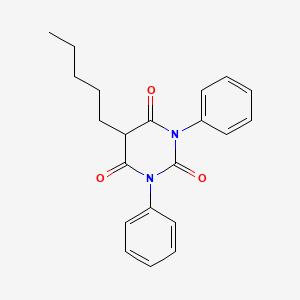
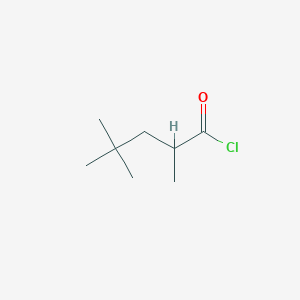
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
